Tert-butyl 3-((methylsulfonyl)methyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-((methylsulfonyl)methyl)piperidine-1-carboxylate is a synthetic organic compound that features a piperidine ring, a common heterocyclic structure found in many biologically active compounds. The presence of a tert-butyl group and a methylsulfonyl group enhances its solubility and reactivity, making it a valuable compound in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-((methylsulfonyl)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and methylsulfonyl chloride. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves:
Formation of the piperidine intermediate: Piperidine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl piperidine-1-carboxylate.
Introduction of the methylsulfonyl group: The intermediate is then reacted with methylsulfonyl chloride in the presence of a base to introduce the methylsulfonyl group at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Large-scale reactors and automated systems are used to control reaction conditions and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-((methylsulfonyl)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The methylsulfonyl group can be displaced by nucleophiles, allowing for further functionalization of the molecule.
Hydrolysis: The tert-butyl group can be cleaved under acidic conditions to reveal a carboxylic acid functionality.
Common Reagents and Conditions
Nucleophiles: Used in substitution reactions to replace the methylsulfonyl group.
Acids: Used in hydrolysis reactions to remove the tert-butyl group.
Major Products
Substituted piperidine derivatives: Formed through substitution reactions.
Carboxylic acids: Formed through hydrolysis reactions.
Scientific Research Applications
Tert-butyl 3-((methylsulfonyl)methyl)piperidine-1-carboxylate is used in various scientific research applications, including:
Drug Discovery: As a scaffold for the development of new pharmaceuticals.
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Catalysis: Used in catalytic processes to enhance reaction rates and selectivity.
Mechanism of Action
The specific mechanism of action of tert-butyl 3-((methylsulfonyl)methyl)piperidine-1-carboxylate is not well-documented. the presence of the methylsulfonyl group suggests it could play a role in targeted delivery or controlled release of a drug molecule. The compound’s reactivity and functional groups may interact with molecular targets and pathways involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate: Similar structure but with the methylsulfonyl group at a different position.
Tert-butyl 3-((methylsulfonyl)oxy)azetidine-1-carboxylate: Contains an azetidine ring instead of a piperidine ring.
Uniqueness
Tert-butyl 3-((methylsulfonyl)methyl)piperidine-1-carboxylate is unique due to its specific substitution pattern and the presence of both tert-butyl and methylsulfonyl groups. This combination of functional groups provides distinct reactivity and solubility properties, making it valuable for specific applications in drug discovery and organic synthesis.
Properties
IUPAC Name |
tert-butyl 3-(methylsulfonylmethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4S/c1-12(2,3)17-11(14)13-7-5-6-10(8-13)9-18(4,15)16/h10H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZYQQYXAHBTKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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